2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is classified as an aromatic compound due to its benzene ring structure. It features three fluorine atoms and a hydroxyl group attached to the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzoic acids. The compound has the following identifiers:
The compound is synthesized from various precursors, including 2,4,5-trifluoro-3-hydroxybenzoic acid through methylation processes involving reagents like dimethyl sulfate or methyl iodide.
The synthesis of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester can be achieved through multiple methods:
These methods yield high purity and significant amounts of the desired product.
The molecular structure of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester can be described as follows:
This unique structure contributes to its reactivity and solubility characteristics compared to similar compounds.
2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester participates in several chemical reactions:
These reactions are crucial for its utility in synthesizing more complex fluorinated compounds.
The mechanism of action for derivatives of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester is primarily related to their role as intermediates in synthesizing biologically active compounds:
These mechanisms highlight the significance of this compound in medicinal chemistry.
The physical and chemical properties of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester include:
These properties indicate that the compound is relatively stable under standard conditions but may require specific handling due to its potential hazards.
The applications of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester are diverse:
The compound systematically named methyl 2,4,5-trifluoro-3-hydroxybenzoate (CAS Registry Number: 137234-92-5) features a benzoate core with fluorine atoms at positions 2, 4, 5 and a phenolic hydroxyl group at position 3. The molecular formula C₈H₅F₃O₃ was validated through high-resolution mass spectrometry, yielding an exact mass of 206.01900 g/mol, consistent with theoretical calculations [1] [3]. The ester functionality is confirmed by the methoxycarbonyl group (–COOCH₃).
Table 1: Standard Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Registry Number | 137234-92-5 |
| IUPAC Name | methyl 2,4,5-trifluoro-3-hydroxybenzoate |
| Molecular Formula | C₈H₅F₃O₃ |
| SMILES | COC(=O)C1=CC(=C(C(=C1F)O)F)F |
| InChI Key | RGYDATSCTAJHIZ-UHFFFAOYSA-N |
Alternative nomenclature includes "2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester" and "methyl 3-hydroxy-2,4,5-trifluorobenzoate" [3] [5]. The InChI string (InChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2,12H,1H3) encodes atomic connectivity and stereochemical features, confirming the molecular framework [2].
While single-crystal X-ray diffraction data for this specific compound is absent in the literature, crystallographic studies of analogous fluorinated benzoates reveal critical stereoelectronic effects. The ortho-fluorine (C2-F) adjacent to the ester group induces significant torsional strain, distorting the carbonyl group ~20° from the aromatic plane. This distortion minimizes steric clashes and enhances the carbonyl’s electrophilicity [9].
Fluorine substituents exert strong negative electrostatic potentials, creating three distinct electron-deficient regions:
Density functional theory (DFT) optimizations (B3LYP/6-31G*) predict a density of 1.489 g/cm³, aligning with experimental measurements. The 1,3-syn-difluoro relationship (C4–F/C5–F) stabilizes the solid state through F···F interactions (2.98–3.12 Å) [3].
Table 2: Key Predicted Structural Parameters
| Parameter | Value | Electronic Influence |
|---|---|---|
| C2–F Bond Length | 1.34 Å | Induces maximal carbonyl distortion |
| C4–F / C5–F Length | 1.35 Å | Ortho-para resonance withdrawal |
| C3–O Bond Length | 1.36 Å | Weakened by adjacent fluorines |
| ∠C2–C1(=O)–OCH₃ | 124° | Increased vs. non-fluorated benzoates |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (predicted, DMSO-d₆):
¹³C NMR assignments (calculated, B3LYP/6-311++G(d,p)):
Infrared SpectroscopyExperimental IR (KBr pellet, cm⁻¹):
UV-Visible Spectroscopy
Table 3: Comprehensive Spectroscopic Data
| Technique | Signal Position | Assignment |
|---|---|---|
| ¹H NMR | 3.92 ppm (s, 3H) | -OCH₃ |
| 10.82 ppm (s, 1H) | C3-OH | |
| ¹³C NMR | 163.5 ppm | Carbonyl (C=O) |
| 110–152 ppm (multiple) | Aromatic carbons (C1–C6) | |
| IR | 1725 cm⁻¹ | Ester C=O stretch |
| 3200–3400 cm⁻¹ | O–H stretch | |
| UV-Vis | 268 nm | π→π* transition |
DFT studies (B3LYP/6-311++G(d,p)) reveal two dominant tautomers:
The keto tautomer forms a resonance-assisted hydrogen bond (RAHB) network:
Molecular electrostatic potential (MEP) maps highlight two electron-rich sites: carbonyl oxygen (Vₛ = –54 kcal/mol) and phenolic oxygen (Vₛ = –32 kcal/mol). The C4–F/C5–F region shows maximal positive potential (Vₛ = +42 kcal/mol), explaining electrophilic attack preferences [10].
Table 4: Key Computational Parameters for Tautomers
| Parameter | Keto Tautomer | Enol Tautomer |
|---|---|---|
| Relative Energy | 0.0 kcal/mol | +2.8 kcal/mol |
| O–H Bond Length | 0.98 Å | 0.99 Å |
| H-bond Energy | –8.2 kcal/mol | –6.7 kcal/mol |
| Dipole Moment | 4.12 D | 3.87 D |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1